molecular formula C22H18ClN3OS B2801606 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide CAS No. 896018-66-9

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide

Cat. No.: B2801606
CAS No.: 896018-66-9
M. Wt: 407.92
InChI Key: AZUODZSRYVPQEF-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole moiety, a phenyl group, and a chlorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with microbial cell membranes makes it a candidate for developing new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural features may contribute to the design of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline: This compound shares the benzo[d]imidazole moiety but has a different substituent on the phenyl ring.

  • 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides: This compound contains a thiazolidinone ring instead of the chlorophenylthio group.

Uniqueness: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS/c23-15-9-11-16(12-10-15)28-14-13-21(27)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUODZSRYVPQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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